Structural Differentiation from Parent P7C3: 3-Chloro-4-Methylphenyl vs. Unsubstituted Phenyl Aniline Moiety
The target compound replaces the unsubstituted phenylamino group of P7C3 with a 3-chloro-4-methylphenylamino moiety, introducing a chlorine atom (electronegative, H-bond acceptor potential) and a methyl group (lipophilic, steric bulk) at specific positions on the aniline ring . P7C3 itself has demonstrated proneurogenic activity in the hippocampal dentate gyrus of adult mice at oral doses of 5–40 mg/kg, with an oral bioavailability of 65% in Sprague-Dawley rats at 50 mg/kg [1]. No published head-to-head bioactivity comparison between the target compound and P7C3 is available. However, SAR precedent from the P7C3 series indicates that para-substitution on the aniline ring (as in the p-tolylamino analog, Compound 1) can shift the mechanism of neurogenesis from anti-apoptotic protection to induction of final cell division in neural stem cells, demonstrating that aniline substituent position and identity fundamentally alter biological outcome [2].
| Evidence Dimension | Aniline ring substitution and its impact on neurogenic mechanism |
|---|---|
| Target Compound Data | 3-chloro-4-methylphenylamino substituent; no published bioactivity data available |
| Comparator Or Baseline | P7C3 (unsubstituted phenylamino): proneurogenic via anti-apoptotic protection of newborn neurons at 5–40 mg/kg oral; p-tolylamino analog (Compound 1): proneurogenic via induction of final cell division at 5.0 μM in rat NSCs |
| Quantified Difference | Cannot be quantified for target compound; p-tolylamino analog shows mechanism switch from anti-apoptotic to pro-division at same concentration (5.0 μM) as P7C3 in NSC assay |
| Conditions | P7C3: in vivo mouse hippocampal neurogenesis (BrdU incorporation, 1-week assay); Compound 1: in vitro rat neural stem cell differentiation assay (BrdU pulse at 12–24 h) |
Why This Matters
The chloro-methyl substitution pattern on the target compound is structurally distinct from any published P7C3 analog with known bioactivity data, meaning its neurogenic potency, mechanism (anti-apoptotic vs. pro-proliferative), and NAMPT activation efficacy cannot be assumed but must be empirically determined.
- [1] Pieper AA, Xie S, Capota E, et al. Discovery of a proneurogenic, neuroprotective chemical. Cell. 2010;142(1):39-51. View Source
- [2] Yoon HJ, Kong SY, Park MH, et al. An aminopropyl carbazole derivative induces neurogenesis by increasing final cell division in neural stem cells. Biomol Ther (Seoul). 2015;23(4):313-319. View Source
